molecular formula C22H19N5O3 B2871659 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1705876-88-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2871659
CAS RN: 1705876-88-5
M. Wt: 401.426
InChI Key: XXPQEXTYJIDBGG-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free Synthesis Methods

A novel class of benzamide derivatives, showcasing the importance of catalyst-free synthesis methods under mild conditions, highlights the growing interest in developing more sustainable and efficient chemical synthesis techniques (Liu et al., 2014).

Innovative Oxidative Transformations

Research demonstrates the synthesis of tetrahydrobenzofuran derivatives through dimethyldioxirane oxidation, revealing the potential for innovative oxidative transformations in creating complex molecular structures (Levai et al., 2002).

Palladium-Catalyzed Reactions

The development of dihydrobenzo[dioxine and dihydro-2H-benzo[oxazine derivatives via palladium-catalyzed reactions underscores the role of transition metal catalysts in facilitating complex bond formations and cyclizations (Gabriele et al., 2006).

Antibacterial Activity

The design and synthesis of novel compounds with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, points to the ongoing search for new antimicrobial agents to combat resistant bacterial strains (Palkar et al., 2017).

Crystal Structure and Thermal Analysis

Studies on the crystal structure, Hirshfeld surface analysis, DFT, and thermal analysis of pyrazole derivatives provide comprehensive insights into the molecular architecture and stability of potential pharmacophores (Kumara et al., 2018).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c28-22(16-5-3-6-18(11-16)27-10-4-9-23-27)25-17-12-24-26(13-17)14-19-15-29-20-7-1-2-8-21(20)30-19/h1-13,19H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPQEXTYJIDBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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